molecular formula C10H14N2O2 B1454429 [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine CAS No. 869293-72-1

[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine

Cat. No.: B1454429
CAS No.: 869293-72-1
M. Wt: 194.23 g/mol
InChI Key: GVQQUBYWNCZJSW-UHFFFAOYSA-N
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Description

[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine: is a chemical compound with the molecular formula C₁₀H₁₄N₂O₂. It is characterized by the presence of a pyridine ring substituted with an oxolan-3-yloxy group and a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine typically involves the reaction of 4-chloropyridine with oxolan-3-ol in the presence of a base to form the oxolan-3-yloxy derivative. This intermediate is then reacted with methanamine under suitable conditions to yield the final product .

Industrial Production Methods: the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxolan-3-yloxy group and the methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-1-3-12-10(5-8)14-9-2-4-13-7-9/h1,3,5,9H,2,4,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQQUBYWNCZJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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